molecular formula C7H5NOS B034224 3-(Thiophen-3-yl)isoxazole CAS No. 103092-70-2

3-(Thiophen-3-yl)isoxazole

Cat. No. B034224
M. Wt: 151.19 g/mol
InChI Key: HGHJAIOXNDMCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiophen-3-yl)isoxazole is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry. It is a derivative of isoxazole and contains a thiophene ring, which makes it a unique compound with interesting properties.

Scientific Research Applications

3-(Thiophen-3-yl)isoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(Thiophen-3-yl)isoxazole has been investigated as a potential anticancer agent.

Mechanism Of Action

The mechanism of action of 3-(Thiophen-3-yl)isoxazole is not fully understood. However, it has been proposed that it acts on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal activity. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Biochemical And Physiological Effects

3-(Thiophen-3-yl)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to have anticancer effects in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(Thiophen-3-yl)isoxazole in lab experiments is its versatility. It can be used in a variety of assays to investigate its effects on different molecular targets. Additionally, it is relatively easy to synthesize and can be obtained in good yields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific molecular targets.

Future Directions

There are several future directions for research on 3-(Thiophen-3-yl)isoxazole. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its anticancer properties further and to determine its mechanism of action in cancer cells. Additionally, more research is needed to understand its effects on specific molecular targets and to design experiments to investigate these effects.

Synthesis Methods

The synthesis of 3-(Thiophen-3-yl)isoxazole can be achieved through several methods. One of the most common methods involves the reaction of 3-bromothiophene with hydroxylamine-O-sulfonic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3-(Thiophen-3-yl)isoxazole in good yields. Other methods involve the use of different starting materials and reagents, but the overall process is similar.

properties

CAS RN

103092-70-2

Product Name

3-(Thiophen-3-yl)isoxazole

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

3-thiophen-3-yl-1,2-oxazole

InChI

InChI=1S/C7H5NOS/c1-3-9-8-7(1)6-2-4-10-5-6/h1-5H

InChI Key

HGHJAIOXNDMCTC-UHFFFAOYSA-N

SMILES

C1=CON=C1C2=CSC=C2

Canonical SMILES

C1=CON=C1C2=CSC=C2

synonyms

Isoxazole, 3-(3-thienyl)- (9CI)

Origin of Product

United States

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